3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol
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Overview
Description
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is a chemical compound that features a tetrazole ring, a phenol group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol typically involves the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often facilitated by the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, while the phenol group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The fluorophenyl group enhances the compound’s binding affinity and specificity, while the phenol group can participate in hydrogen bonding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
- 3-[(2-Fluorophenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole
Uniqueness
3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
Properties
CAS No. |
797799-19-0 |
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Molecular Formula |
C14H11FN4OS |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol |
InChI |
InChI=1S/C14H11FN4OS/c15-13-7-2-1-4-10(13)9-21-14-16-17-18-19(14)11-5-3-6-12(20)8-11/h1-8,20H,9H2 |
InChI Key |
ZZNVPRZEYHMDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC(=CC=C3)O)F |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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